molecular formula C8H9N3O2 B8419533 2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

2-(4,6-Dimethoxypyrimidine-2-yl)acetonitrile

Cat. No. B8419533
M. Wt: 179.18 g/mol
InChI Key: HEZNMWWWQSUIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053072

Procedure details

A powerful stream of hydrogen chloride gas is passed for 15 minutes into a solution of 230 ml of methyl acetate and 6.4 ml of methanol, at 0° C. to 10° C. 23.8 g of 2-cyanomethyl-4,6-dimethoxypyrimidine in 250 ml of methyl acetate are now added dropwise while more hydrogen chloride is passed in, and the passing-in of gas is stopped when the dropwise addition is complete, and stirring is continued for 5 hours at 10° C. to 15° C. 200 ml of absolute diethyl ether are added, the mixture is cooled to 5° C., and the precipitate is filtered off with suction under nitrogen. The residue is washed with ether and filtered off with suction until dry. This gives 31.5 g of the imidomethyl ester hydrochloride of melting point 110°-112° C., to which 250 ml of water are added, and the mixture is stirred for 4 hours at 40° C. The mixture is cooled to room temperature and extracted four times using four 150 ml portions of diethyl ether. The organic phase is dried over magnesium sulfate, and the solvent is distilled off. This gives 19.5 g of methyl (4,6-dimethoxypyrimidin-2-yl)acetate of boiling point 110° C./0.04 mbar (ball tube distillation).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[OH:3].[C:4]([CH2:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[N:8]=1)#N.C([O:19][CH2:20]C)C>C(OC)(=O)C>[CH3:16][O:15][C:9]1[CH:10]=[C:11]([O:13][CH3:14])[N:12]=[C:7]([CH2:6][C:4]([O:19][CH3:20])=[O:3])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.4 mL
Type
reactant
Smiles
CO
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
C(#N)CC1=NC(=CC(=N1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the dropwise addition
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction under nitrogen
WASH
Type
WASH
Details
The residue is washed with ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
until dry
ADDITION
Type
ADDITION
Details
This gives 31.5 g of the imidomethyl ester hydrochloride of melting point 110°-112° C., to which 250 ml of water are added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 4 hours at 40° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
This gives 19.5 g of methyl (4,6-dimethoxypyrimidin-2-yl)acetate of boiling point 110° C./0.04 mbar (ball tube distillation)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC1=NC(=NC(=C1)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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